Cholest-5-en-3-yl benzoate

Liquid crystals Mesophase temperature range Thermotropic behavior

Researchers requiring cholesteric liquid crystals for devices operating above 120 °C face limited options: most cholesteryl esters degrade or lose mesophase order well below 150 °C. Cholest-5-en-3-yl benzoate solves this with a rigid benzoate moiety that extends the cholesteric temperature range to 149-178 °C and elevates the clearing point to 178 °C. • Broad operational window: maintains selective reflection and cholesteric texture without smectic interference up to 178 °C, suitable for automotive and industrial thermal sensors. • Rapid QC by polarimetry: specific optical rotation [α]D²⁵ = -15.5° (c=1, CHCl₃) enables benchtop purity verification; a deviation >±1.0° flags contamination instantly. • Efficient purification: low ethanol solubility (0.2 g/L at 25 °C) permits >95% recovery by recrystallization from ethanol at 0 °C, reducing production cost and waste.

Molecular Formula C34H50O2
Molecular Weight 490.8 g/mol
Cat. No. B15045064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-en-3-yl benzoate
Molecular FormulaC34H50O2
Molecular Weight490.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
InChIInChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3
InChIKeyUVZUFUGNHDDLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Benzoate: High-Clearing-Point Liquid Crystal Ester


Cholest-5-en-3-yl benzoate (commonly cholesteryl benzoate) is a cholesteryl ester that exhibits thermotropic liquid crystalline behavior, specifically a chiral nematic (cholesteric) mesophase. Its basic molecular architecture comprises the steroid backbone of cholesterol esterified with benzoic acid. This compound is distinguished from other cholesteryl esters by its rigid benzoate moiety, which elevates the clearing point and broadens the thermal stability range of the liquid crystal phase [1].

Why Cholesteryl Benzoate Is Irreplaceable in Mesophase Engineering


Although all cholesteryl esters can form liquid crystalline phases, the identity of the esterifying acid profoundly alters the mesophase type, transition temperatures, and thermal stability [1]. For example, cholesteryl acetate (C2) and cholesteryl nonanoate (C9) exhibit smectic or lower‑temperature cholesteric phases, while the benzoate group in Cholest-5-en-3-yl benzoate introduces aromatic conjugation and rigidity, resulting in a significantly higher clearing point and a pure cholesteric texture without smectic interference. Substituting with a different acyl chain would therefore change the operational temperature window and optical properties, making direct interchange unsuitable for temperature‑sensitive devices or formulations [2].

Cholesteryl Benzoate Performance Benchmarks


Cholesteric Phase Thermal Stability vs. Shorter-Chain Esters

Cholest-5-en-3-yl benzoate exhibits a cholesteric mesophase over a temperature range from its melting point (149 °C) to the clearing point (178 °C) – a span of 29 °C. In direct head‑to‑head comparison, cholesteryl acetate (C2) shows a cholesteric phase from 114 °C to 118 °C (only 4 °C range), while cholesteryl nonanoate (C9) displays a smectic phase from 78 °C to 90 °C and a narrow cholesteric range from 90 °C to 93 °C [1].

Liquid crystals Mesophase temperature range Thermotropic behavior

Clearing Point vs. Aliphatic Cholesteryl Esters

The clearing point (T_c) of Cholest-5-en-3-yl benzoate is 178 °C, which is 60 °C higher than that of cholesteryl acetate (118 °C) and 50 °C higher than that of cholesteryl stearate (128 °C), as measured by DSC under nitrogen atmosphere [1]. This elevated clearing point is attributed to the rigid benzoate group enhancing intermolecular interactions, compared to the flexible aliphatic chains of the other esters.

Clearing point Thermal stability Cholesteric phase

Optical Rotation Purity Marker vs. Free Cholesterol

Cholest-5-en-3-yl benzoate exhibits a specific optical rotation [α]D²⁵ = −15.5° (c = 1.0 g/100 mL, chloroform), while free cholesterol under identical conditions gives [α]D²⁵ = −31.5°. This quantitative difference arises from esterification with benzoic acid and serves as a definitive identity and purity fingerprint. In a direct head‑to‑head polarimetric analysis, the benzoate ester shows a reproducible 16° difference in rotation from the parent alcohol [1].

Optical activity Polarimetry Steroid ester characterization

Solubility Selectivity vs. Cholesteryl Oleate

At 25 °C, Cholest-5-en-3-yl benzoate has a solubility of 48 g/L in toluene and 0.2 g/L in ethanol. Under identical conditions, cholesteryl oleate (a common unsaturated long‑chain ester) shows 55 g/L in toluene and 0.5 g/L in ethanol [1]. The benzoate ester is 40% less soluble in the polar solvent (ethanol) than cholesteryl oleate, while maintaining comparable solubility in aromatic hydrocarbons.

Solubility parameter Formulation compatibility Process solvent selection

Cholesteryl Benzoate Application Scenarios


Thermal Imaging and Non-Emissive Displays

The wide cholesteric temperature range (149‑178 °C) and elevated clearing point (178 °C) [1] make Cholest-5-en-3-yl benzoate uniquely suited for liquid crystal devices that must operate above 120 °C, such as thermal sensors for industrial monitoring or automotive applications. Unlike cholesteryl acetate, which loses its mesophase at 118 °C, this compound maintains cholesteric order and selective reflection up to 178 °C, enabling reliable performance in high‑temperature environments.

Purity Verification Using Polarimetry

The distinct specific optical rotation ([α]D²⁵ = −15.5°, c=1, CHCl₃) [1] provides a rapid, low‑cost quality control method. Buyers can dissolve a sample in chloroform and measure rotation with a benchtop polarimeter. A deviation of more than ±1.0° indicates contamination with free cholesterol or other sterol esters, allowing immediate rejection of off‑spec material without waiting for HPLC results.

Selective Recrystallization from Ethanol

The low solubility in ethanol (0.2 g/L at 25 °C) [1] enables efficient purification by recrystallization from ethanol or ethanol‑water mixtures. In contrast, cholesteryl oleate’s higher ethanol solubility (0.5 g/L) reduces recovery yields. Process chemists can achieve >95% recovery of cholesteryl benzoate from crude reaction mixtures by cooling ethanol solutions to 0 °C, leveraging this solubility differential.

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